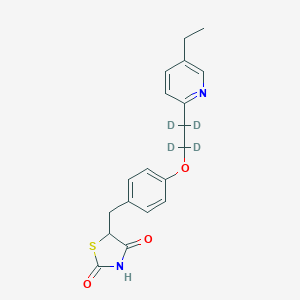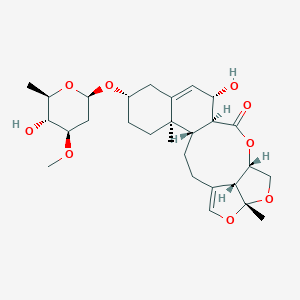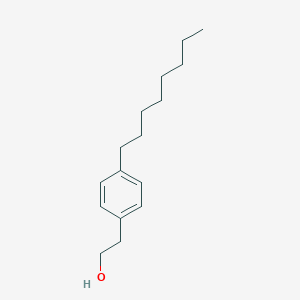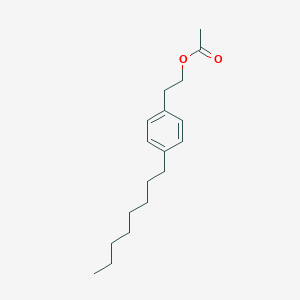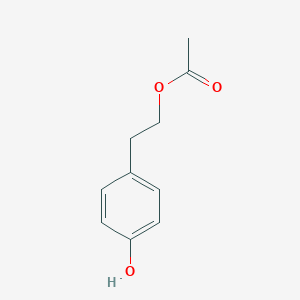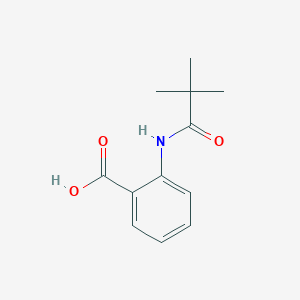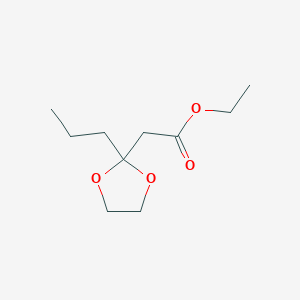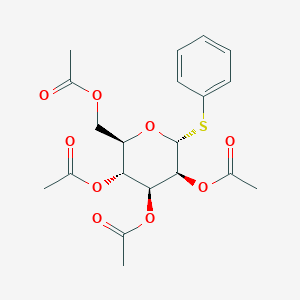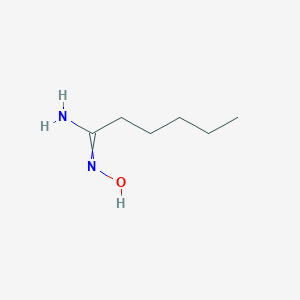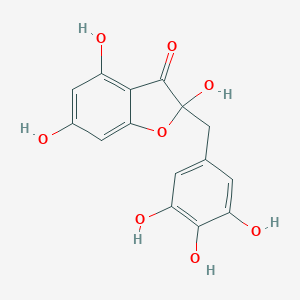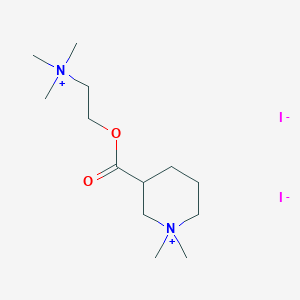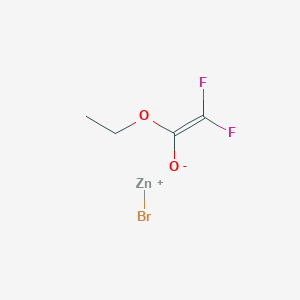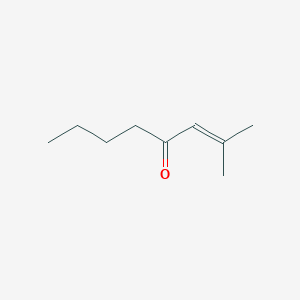
2-Octen-4-one, 2-methyl-
Vue d'ensemble
Description
2-Octen-4-one, 2-methyl- is a chemical compound that belongs to the family of ketones. It is widely used in the fragrance industry due to its strong odor and has also been found to have various biological activities.
Mécanisme D'action
The mechanism of action of 2-Octen-4-one, 2-methyl- is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes or by inducing oxidative stress in cells. It has also been shown to interact with certain receptors in the body, which may contribute to its biological activities.
Effets Biochimiques Et Physiologiques
2-Octen-4-one, 2-methyl- has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of bacteria, fungi, and viruses, making it a potential candidate for the development of new antimicrobial agents. It has also been shown to have antioxidant properties, which may help protect cells from oxidative damage. Additionally, it has been shown to have anti-inflammatory properties, which may help reduce inflammation in the body.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-Octen-4-one, 2-methyl- in lab experiments is that it is relatively easy to synthesize and is commercially available. Additionally, it has been extensively studied, and its biological activities are well documented. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to optimize its use in certain applications.
Orientations Futures
There are several future directions for the study of 2-Octen-4-one, 2-methyl-. One area of research is the development of new antimicrobial agents based on its structure and biological activities. Another area of research is the development of new drugs for the treatment of cancer and other diseases. Additionally, further studies are needed to fully understand its mechanism of action and to optimize its use in various applications. Overall, 2-Octen-4-one, 2-methyl- is a promising compound with a wide range of potential applications in various fields.
Applications De Recherche Scientifique
2-Octen-4-one, 2-methyl- has been found to have various biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties. It has also been shown to inhibit the growth of cancer cells and induce apoptosis. Due to its biological activities, it has been extensively studied in the field of medicinal chemistry. It has also been used as a flavoring agent in the food industry and as an odorant in the fragrance industry.
Propriétés
Numéro CAS |
19860-71-0 |
|---|---|
Nom du produit |
2-Octen-4-one, 2-methyl- |
Formule moléculaire |
C9H16O |
Poids moléculaire |
140.22 g/mol |
Nom IUPAC |
2-methyloct-2-en-4-one |
InChI |
InChI=1S/C9H16O/c1-4-5-6-9(10)7-8(2)3/h7H,4-6H2,1-3H3 |
Clé InChI |
XKTQVJODAZKGGU-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)C=C(C)C |
SMILES canonique |
CCCCC(=O)C=C(C)C |
Autres numéros CAS |
19860-71-0 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

